![molecular formula C12H15F2N B2666517 2-(2,5-Difluorobenzyl)piperidine CAS No. 1343049-89-7](/img/structure/B2666517.png)
2-(2,5-Difluorobenzyl)piperidine
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Overview
Description
“2-(2,5-Difluorobenzyl)piperidine” is a research chemical belonging to the class of piperidines. It has the molecular formula C12H15F2N and a molecular weight of 211.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring with two fluorine atoms and a benzyl group attached . Piperidine rings, like the one in this compound, often adopt a stable chair conformation .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can change from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to Baldwin’s rule .Physical And Chemical Properties Analysis
“this compound” is likely to share similar physical and chemical properties with other piperidine derivatives. Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents .Scientific Research Applications
Chemical Reactions and Mechanisms
The study of reactions involving piperidine derivatives, such as the nucleophilic aromatic substitution of the nitro-group, provides insights into the chemical behavior and potential applications of 2-(2,5-Difluorobenzyl)piperidine. For instance, the reaction of piperidine with nitrobenzenes under certain conditions can lead to the formation of nitropiperidinobenzenes, which are of interest in synthetic organic chemistry for further functionalization and development of pharmacologically active compounds (Pietra & Vitali, 1972).
Therapeutic Applications and Drug Design
Piperidine and its derivatives are critical in the design of therapeutic agents. The structural motif of piperidine is a common feature in drugs with various therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer activities. The modification of the piperidine nucleus, such as in this compound, plays a significant role in the medicinal chemistry of new drug discovery, highlighting the importance of piperidine derivatives in developing treatments for diverse diseases (Rathi et al., 2016).
Pharmacological Enhancements
Piperine, an alkaloid structurally similar to piperidine derivatives, is known for its bioavailability enhancing properties, which could extend to this compound. Piperine enhances the absorption and effectiveness of various drugs and phytochemicals by inhibiting enzymes that metabolize these compounds. This property is particularly relevant in the context of improving the pharmacokinetic profiles of therapeutic agents, suggesting potential applications of piperidine derivatives in enhancing drug efficacy (Srinivasan, 2007).
Antioxidant Activity Studies
The study of antioxidant activity and its determination methods are crucial in understanding the potential health benefits of compounds, including piperidine derivatives. Analytical methods used to assess antioxidant properties, such as ORAC and FRAP, could be applied to this compound to evaluate its capacity to scavenge free radicals. This is relevant for researching the compound's potential in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Biological Activities and Applications
The comprehensive review of Piper species, including their phytochemical and biological properties, suggests that derivatives such as this compound may possess a range of biological activities. These activities include antimicrobial, anti-inflammatory, and antioxidant effects, underscoring the potential of piperidine derivatives in the development of natural-based therapeutics and their applications in health and disease management (Salehi et al., 2019).
Future Directions
Piperidines, including “2-(2,5-Difluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXLXFUVSAPNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1343049-89-7 |
Source
|
Record name | 2-(2,5-difluorobenzyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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